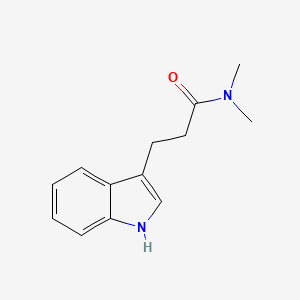![molecular formula C12H16ClN3O B7459315 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone, also known as CP-122,288, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have interesting biological properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its ability to bind to and modulate the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the α2-adrenergic receptor.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase serotonin levels in the brain, which may be beneficial for the treatment of depression and anxiety disorders. Additionally, 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been shown to have analgesic and antinociceptive effects, which may be useful for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has several advantages and limitations for lab experiments. One advantage is that this compound has been well-characterized and its mechanism of action is relatively well-understood. Additionally, 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been shown to have interesting biological properties that make it a potentially useful tool for studying various neurological disorders. However, one limitation of this compound is that it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone. One direction is to investigate the potential use of this compound in the treatment of various neurological disorders, such as depression and anxiety. Another direction is to further explore the mechanism of action of 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone and its effects on neurotransmitter systems in the brain. Additionally, future research could investigate the potential use of 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone in combination with other drugs for the treatment of various disorders.
Métodos De Síntesis
The synthesis method for 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 4-(pyridin-3-ylmethyl)piperazine in the presence of a base. This reaction results in the formation of the desired product, which can be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research. This compound has been shown to have interesting biological properties, including its ability to modulate the activity of certain neurotransmitter receptors in the brain. As a result, 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been investigated for its potential use in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
2-chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-8-12(17)16-6-4-15(5-7-16)10-11-2-1-3-14-9-11/h1-3,9H,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBIMGNVQCKONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)